

An In-depth Technical Guide to TCO-PEG8-amine

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Compound of Interest

Compound Name: TCO-PEG8-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **TCO-PEG8-amine**. It details its chemical structure, physicochemical properties, and core applications in bioconjugation and drug development. This document also includes detailed experimental protocols for its use and visual representations of key reaction pathways.

Core Concepts: Introduction to TCO-PEG8-amine

TCO-PEG8-amine is a versatile chemical tool widely employed in bioconjugation and chemical biology. It features two key functional groups: a trans-cyclooctene (TCO) group and a primary amine. These are separated by a hydrophilic polyethylene glycol (PEG) spacer, which in this case consists of eight ethylene glycol units.

The TCO group is a strained alkene that readily participates in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine-functionalized molecules. This reaction is exceptionally fast and proceeds with high specificity in complex biological environments without the need for a copper catalyst.^{[1][2]}

The terminal primary amine provides a nucleophilic handle for conjugation to various electrophilic groups, most commonly activated esters (like NHS esters) or carboxylic acids activated with coupling agents such as EDC and NHS.[1] This dual functionality allows for the sequential or orthogonal labeling of biomolecules. The PEG8 spacer enhances the aqueous solubility of the molecule and reduces steric hindrance, making it an ideal linker for connecting biomolecules.[2]

Physicochemical Properties and Specifications

TCO-PEG8-amine is a well-characterized reagent. Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C ₂₇ H ₅₂ N ₂ O ₁₀	[1]
Molecular Weight	564.7 g/mol	[1]
CAS Number	2353409-92-2	[1]
Appearance	Solid Powder	
Purity	Typically ≥95% or ≥98%	[1]
Solubility	Soluble in DMSO, DCM, DMF	[1]
Storage Conditions	Store at -20°C, desiccated and protected from light	[1]

Note: The trans-cyclooctene group can isomerize to the less reactive cis-cyclooctene isomer over time. Therefore, long-term storage is not recommended.[1]

Key Applications in Research and Drug Development

The unique properties of **TCO-PEG8-amine** make it a valuable tool in a variety of applications:

- **Antibody-Drug Conjugates (ADCs):** **TCO-PEG8-amine** can be used to link cytotoxic drugs to antibodies. The amine group can be conjugated to a drug, and the TCO group can then be

used to attach the drug-linker construct to a tetrazine-modified antibody.

- PROTACs: In the field of targeted protein degradation, **TCO-PEG8-amine** serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
- Fluorescent Labeling and Imaging: The bioorthogonal nature of the TCO-tetrazine ligation allows for the specific labeling of cells and biomolecules for imaging applications. A fluorescent probe can be attached to a tetrazine, which then specifically reacts with a TCO-modified target.
- Surface Modification: The amine group can be used to immobilize the TCO functionality onto surfaces, such as nanoparticles or microarrays, for various diagnostic and research applications.

Experimental Protocols

This section provides detailed methodologies for common experiments involving **TCO-PEG8-amine**.

Conjugation of TCO-PEG8-amine to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the steps to conjugate the primary amine of **TCO-PEG8-amine** to a molecule containing a carboxylic acid group.

Materials:

- Carboxylic acid-containing molecule of interest
- **TCO-PEG8-amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
- Desalting column

Procedure:

- Preparation of Reagents:
 - Equilibrate EDC and NHS to room temperature before use.
 - Prepare a 10 mg/mL stock solution of your carboxylic acid-containing molecule in Activation Buffer.
 - Prepare a 10 mg/mL stock solution of **TCO-PEG8-amine** in DMF or DMSO.
- Activation of Carboxylic Acid:
 - To the solution of your carboxylic acid-containing molecule, add EDC (1.5 molar excess) and NHS (1.5 molar excess).
 - Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Conjugation with **TCO-PEG8-amine**:
 - Add the **TCO-PEG8-amine** stock solution to the activated carboxylic acid solution. A 1.5 to 5-fold molar excess of **TCO-PEG8-amine** over the carboxylic acid-containing molecule is recommended.
 - Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching of the Reaction:

- Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
- Purification:
 - Remove excess, unreacted **TCO-PEG8-amine** and other small molecules using a desalting column or dialysis. The purified TCO-functionalized molecule is now ready for the subsequent tetrazine ligation step.

Bioorthogonal Ligation with a Tetrazine-Labeled Molecule

This protocol outlines the "click" reaction between the TCO-functionalized molecule and a tetrazine-labeled partner.

Materials:

- TCO-functionalized molecule (from protocol 4.1)
- Tetrazine-labeled molecule (e.g., a fluorescent dye, biotin, or protein)
- Reaction Buffer: PBS, pH 7.4

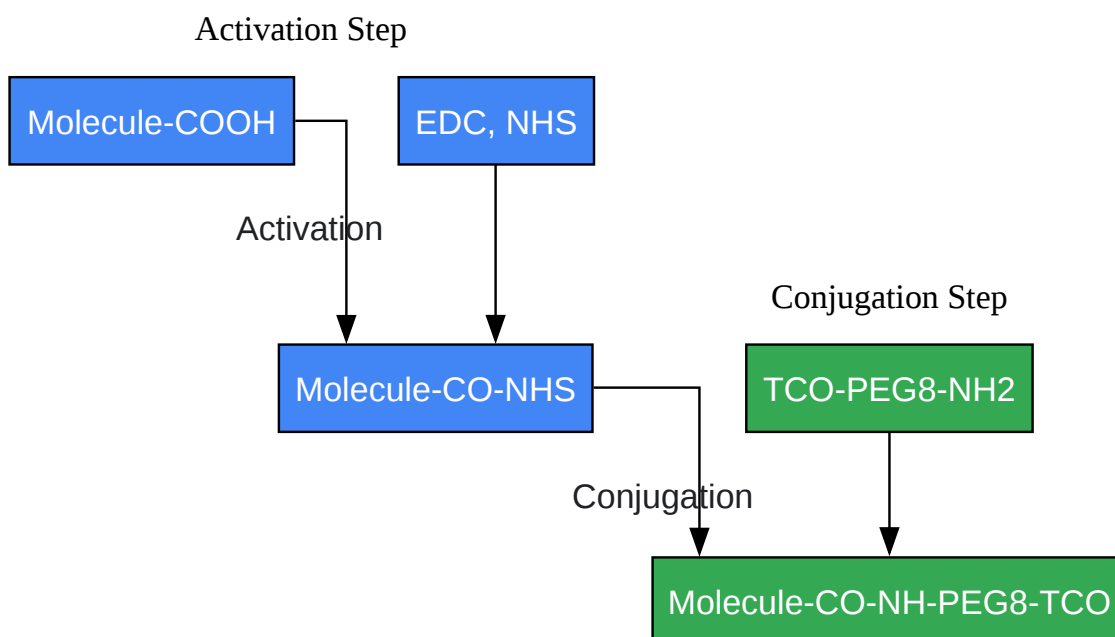
Procedure:

- Preparation of Reactants:
 - Dissolve the TCO-functionalized molecule and the tetrazine-labeled molecule in the Reaction Buffer.
- Ligation Reaction:
 - Mix the TCO-functionalized molecule and the tetrazine-labeled molecule in a 1:1 to 1:1.5 molar ratio.
 - The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. For dilute solutions, the reaction time may be longer.

- Analysis:
 - The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for proteins) to confirm the formation of the conjugate.
- Purification (if necessary):
 - If unreacted components need to be removed, purification can be performed using size-exclusion chromatography or other appropriate chromatographic techniques.

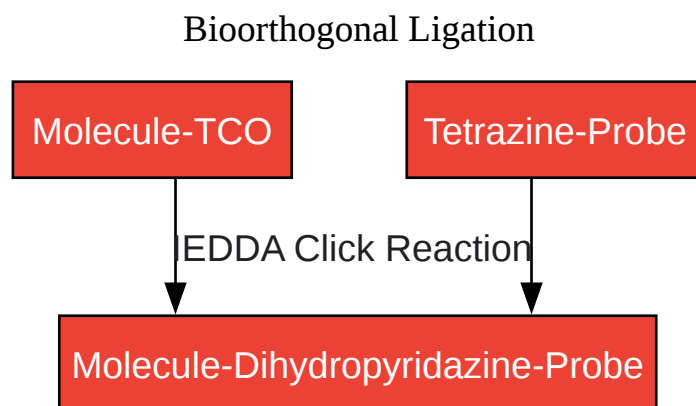
Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving **TCO-PEG8-amine**.



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Caption: Workflow for conjugating **TCO-PEG8-amine** to a carboxylic acid.



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Caption: TCO-tetrazine inverse-electron-demand Diels-Alder cycloaddition.

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References

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